REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:13][CH3:14])[N:7]=[C:8]([N+:10]([O-])=O)[CH:9]=1)=[O:4]>CO>[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:13][CH3:14])[N:7]=[C:8]([NH2:10])[CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N(N=C(C1)[N+](=O)[O-])CC
|
Name
|
Pd(OH)2C
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred under an atmosphere of hydrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solid (527, 1.0 g, 90.6%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1N(N=C(C1)N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |